molecular formula C14H14ClN B14507431 N-Benzyl-3-chloro-2-methylaniline CAS No. 64460-54-4

N-Benzyl-3-chloro-2-methylaniline

Cat. No.: B14507431
CAS No.: 64460-54-4
M. Wt: 231.72 g/mol
InChI Key: SMOCFRUTUPDZTI-UHFFFAOYSA-N
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Description

N-Benzyl-3-chloro-2-methylaniline is a substituted aniline derivative characterized by a benzyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a chlorine atom at the 3-position and a methyl group at the 2-position. Such derivatives are typically intermediates in pharmaceutical or agrochemical synthesis, where substituent positions and functional groups critically influence reactivity and biological activity .

Properties

CAS No.

64460-54-4

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

N-benzyl-3-chloro-2-methylaniline

InChI

InChI=1S/C14H14ClN/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9,16H,10H2,1H3

InChI Key

SMOCFRUTUPDZTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-3-chloro-2-methylaniline can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-chloro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce N-oxides or other oxidized derivatives .

Mechanism of Action

The mechanism of action of N-Benzyl-3-chloro-2-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the benzyl, chlorine, and methyl groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects: Chloroaniline Isomers

The position of the chlorine atom on the aniline ring significantly impacts physicochemical properties. For instance:

  • 2-Chloroaniline (CAS 95-51-2) and 4-chloroaniline (CAS 106-47-8) exhibit distinct electronic effects due to para vs. ortho substitution, influencing acidity (pKa) and nucleophilicity.

N-Substituent Variations

  • 3-Chloro-2-methyl-N-(2-methylphenethyl)aniline (CAS 1040688-34-3): This compound shares the 3-chloro-2-methylaniline backbone but substitutes the benzyl group with a 2-methylphenethyl group. The phenethyl chain introduces increased steric bulk and lipophilicity compared to the benzyl group, which may enhance membrane permeability in biological systems but reduce solubility in polar solvents. Its molar mass (259.77 g/mol) is slightly higher than the benzyl analog’s estimated molar mass (~243.74 g/mol) .
  • N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline (CAS 67402-49-7): This derivative features additional substituents (chloromethyl and methoxy groups) and an N-methyl group.

Functional Group Additions

Compounds like 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 (CAS 1219803-10-7) incorporate ethanol moieties, introducing hydrogen-bonding capacity and polarity absent in N-Benzyl-3-chloro-2-methylaniline. Such modifications are critical for tuning solubility and interaction with biological targets .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Hazard Class
This compound (Target) - C14H14ClN ~243.74* 3-Cl, 2-CH3, N-Benzyl Not specified
3-Chloro-2-methyl-N-(2-methylphenethyl)aniline 1040688-34-3 C16H18ClN 259.77 3-Cl, 2-CH3, N-2-methylphenethyl Irritant (Xi)
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline 67402-49-7 C16H16Cl2NO 333.21 2-Cl, 5-CH2Cl, 3-OCH3, N-Benzyl-N-CH3 Not specified
2-Chloroaniline 95-51-2 C6H6ClN 127.57 2-Cl, Aniline Toxic (EPA listed)

*Estimated based on molecular formula.

Table 2: Substituent Effects on Key Properties

Substituent Position/Group Impact on Reactivity/Property Example Compound
3-Chloro (meta) Reduced resonance stabilization; moderate electron-withdrawing effect This compound
2-Methyl (ortho) Steric hindrance near amine group; potential inhibition of planar transition states Target compound
N-Benzyl vs. N-Phenethyl Benzyl: Moderate lipophilicity; Phenethyl: Increased bulk and lipophilicity CAS 1040688-34-3
Chloromethyl (5-position) Electrophilic site for nucleophilic attack; enhances reactivity in alkylation reactions CAS 67402-49-7

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